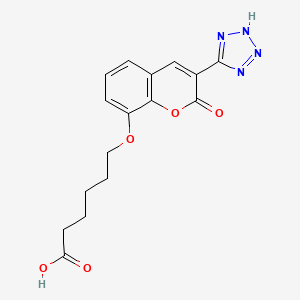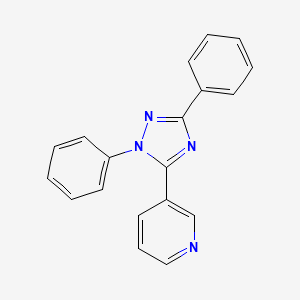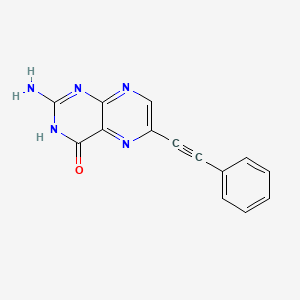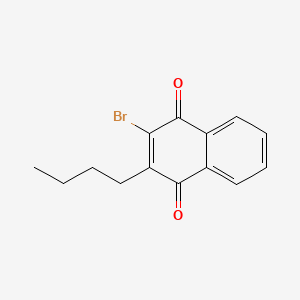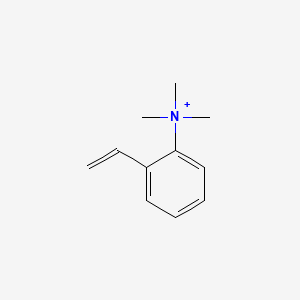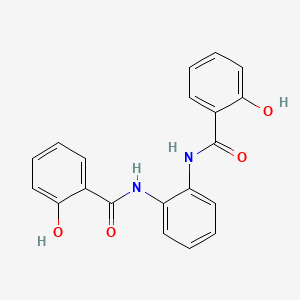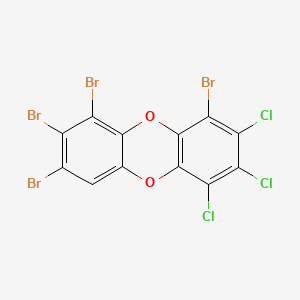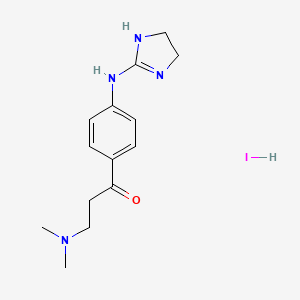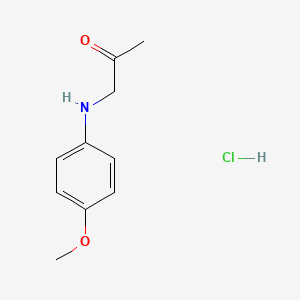
(2-Dodecyl-1,3-dioxolan-4-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Dodecyl-1,3-dioxolan-4-YL)methanol is an organic compound with the molecular formula C16H32O3 It is characterized by a dioxolane ring substituted with a dodecyl chain and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Dodecyl-1,3-dioxolan-4-YL)methanol typically involves the reaction of dodecanal with glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxolane ring, followed by the introduction of a methanol group. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Solvent-free or using solvents like toluene
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(2-Dodecyl-1,3-dioxolan-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve bases like sodium hydroxide or catalysts like palladium.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2-Dodecyl-1,3-dioxolan-4-YL)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
類似化合物との比較
Similar Compounds
(2-Dodecyl-1,3-dioxolan-4-YL)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-Dodecyl-1,3-dioxolan-4-YL)propane: Contains a propane group, altering its physical and chemical properties.
特性
| 109777-76-6 | |
分子式 |
C16H32O3 |
分子量 |
272.42 g/mol |
IUPAC名 |
(2-dodecyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-16-18-14-15(13-17)19-16/h15-17H,2-14H2,1H3 |
InChIキー |
YTJKUSPWKRGVDH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1OCC(O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


